molecular formula C13H10ClN B13128650 4-Chloro-9h-fluoren-2-amine CAS No. 1785-37-1

4-Chloro-9h-fluoren-2-amine

Katalognummer: B13128650
CAS-Nummer: 1785-37-1
Molekulargewicht: 215.68 g/mol
InChI-Schlüssel: QNFQLVJHTBDKGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-9H-fluoren-2-amine is a chemical compound with the molecular formula C13H10ClN. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a chlorine atom at the 4th position and an amine group at the 2nd position on the fluorene backbone. Fluorenes are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-9H-fluoren-2-amine typically involves the chlorination of 9H-fluorene followed by amination. One common method is the reaction of 9H-fluorene with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position. The resulting 4-chloro-9H-fluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Chloro-9H-fluoren-2-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

    2,7-Dichloro-9H-fluorene: Another chlorinated fluorene derivative with different substitution patterns.

    4-Bromo-9H-fluoren-2-amine: A brominated analogue with similar chemical properties.

    9H-Fluoren-2-amine: The non-chlorinated parent compound.

Uniqueness: 4-Chloro-9H-fluoren-2-amine is unique due to the specific positioning of the chlorine atom and the amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in various fields .

Eigenschaften

CAS-Nummer

1785-37-1

Molekularformel

C13H10ClN

Molekulargewicht

215.68 g/mol

IUPAC-Name

4-chloro-9H-fluoren-2-amine

InChI

InChI=1S/C13H10ClN/c14-12-7-10(15)6-9-5-8-3-1-2-4-11(8)13(9)12/h1-4,6-7H,5,15H2

InChI-Schlüssel

QNFQLVJHTBDKGC-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.